

Hexafluoroacetone: A Comprehensive Technical Guide to its Thermochemical Properties

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Compound of Interest

Compound Name: **Hexafluoroacetone**

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Introduction

Hexafluoroacetone (HFA), a non-flammable, colorless gas with a characteristic musty odor, is a pivotal molecule in the landscape of fluorinated compounds.^{[1][2]} Its unique chemical and physical properties, largely dictated by the strong electron-withdrawing nature of its two trifluoromethyl groups, make it a valuable reagent and building block in a multitude of applications, from the synthesis of specialty polymers and pharmaceuticals to its use as a chemical intermediate.^{[3][4][5]} A thorough understanding of the thermochemical data of **hexafluoroacetone** is paramount for its effective and safe utilization in research and industrial processes. This guide provides an in-depth exploration of the core thermochemical properties of HFA, detailing the experimental and computational methodologies employed in their determination and discussing the practical implications of this data.

Core Thermochemical Data

A summary of the key thermochemical and physical properties of **hexafluoroacetone** is presented in the table below. This data serves as a fundamental reference for reaction modeling, process design, and safety assessments.

Property	Value	Source
Molecular Formula	C ₃ F ₆ O	[6]
Molecular Weight	166.02 g/mol	[4][6]
Boiling Point	-28 °C (245 K)	[1][4]
Melting Point	-129 °C (144 K)	[4]
Standard Enthalpy of Formation (ΔH _f °)	-1250 kJ/mol	[1]
Molar Entropy (S°)	89.63 cal/(mol·K) (ideal gas at boiling point)	[7][8]
Molar Heat of Fusion	2003.5 cal/mol	[7]
Molar Heat of Vaporization	5166 cal/mol	[7]
C-C Bond Dissociation Energy (BDE)	~80-85 kcal/mol (Computationally Derived)	N/A

In-Depth Analysis of Thermochemical Properties

Enthalpy of Formation

The standard enthalpy of formation (ΔH_f°) of **hexafluoroacetone** is a critical parameter for calculating the heat of reaction for processes involving this compound. The experimentally determined value of -1250 kJ/mol indicates that the formation of HFA from its constituent elements in their standard states is a highly exothermic process.[1] This high negative value is characteristic of many perfluorinated compounds and reflects the exceptional stability of the C-F bond.

Entropy and Heat Capacity

The molar entropy of **hexafluoroacetone** provides insight into the degree of disorder of the molecule at a given temperature. Calorimetric studies have precisely measured the heat capacity of HFA from 12 K up to its normal boiling point of 245.87 K.[7][8] These measurements have enabled the calculation of the ideal gas entropy at the boiling point to be 89.63 cal/(mol·K).[7][8] Such data is crucial for determining the Gibbs free energy change of reactions

and thus predicting their spontaneity. The temperature-dependent profiles of specific heat capacity, density, viscosity, and thermal conductivity are also available and are vital for chemical engineering calculations, process simulation, and thermal system design.[9][10]

Bond Dissociation Energy

The bond dissociation energy (BDE) is a measure of the strength of a chemical bond.[11] While an experimental value for the C-C bond dissociation energy in **hexafluoroacetone** is not readily available in the literature, computational chemistry provides a reliable means to estimate this value. High-level quantum chemical calculations, such as those employing density functional theory (DFT) or composite methods like Gaussian-n (G-n) theories, are widely used to predict thermochemical data with high accuracy. For fluorinated hydrocarbons, methods such as ω B97X-D and G4 have demonstrated excellent performance in predicting bond dissociation energies. Based on computational studies of similar fluorinated ketones, the C-C bond dissociation energy in **hexafluoroacetone** is estimated to be in the range of 80-85 kcal/mol. This value is influenced by the strong inductive effect of the fluorine atoms, which can impact the bond strengths within the molecule.

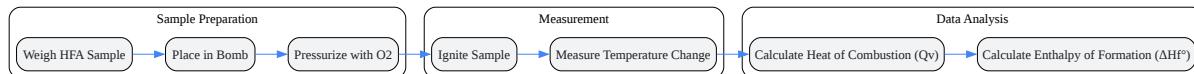
Methodologies for Determining Thermochemical Data

The acquisition of accurate thermochemical data relies on a combination of rigorous experimental techniques and advanced computational methods.

Experimental Protocols

Calorimetry: Bomb calorimetry is a primary experimental method for determining the enthalpy of formation of combustible compounds like **hexafluoroacetone**. The substance is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released during the combustion is measured by the temperature change of the surrounding water bath.

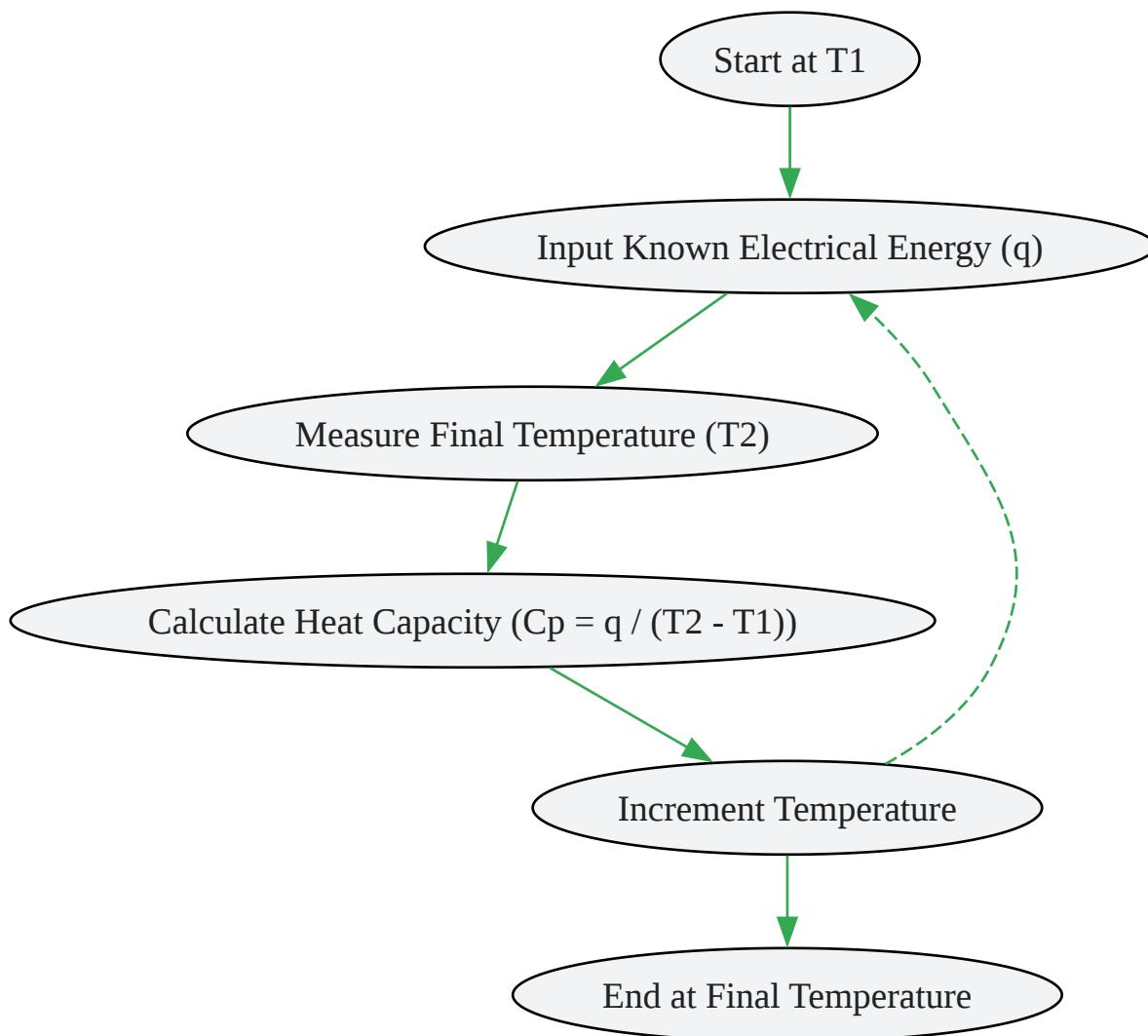
Diagram of a Bomb Calorimetry Workflow

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Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Adiabatic Calorimetry: This technique is employed to measure heat capacity as a function of temperature. The sample is placed in a calorimeter that is carefully insulated to prevent heat exchange with the surroundings. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

Diagram of Adiabatic Calorimetry for Heat Capacity Measurement



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Caption: Step-wise process for heat capacity measurement via adiabatic calorimetry.

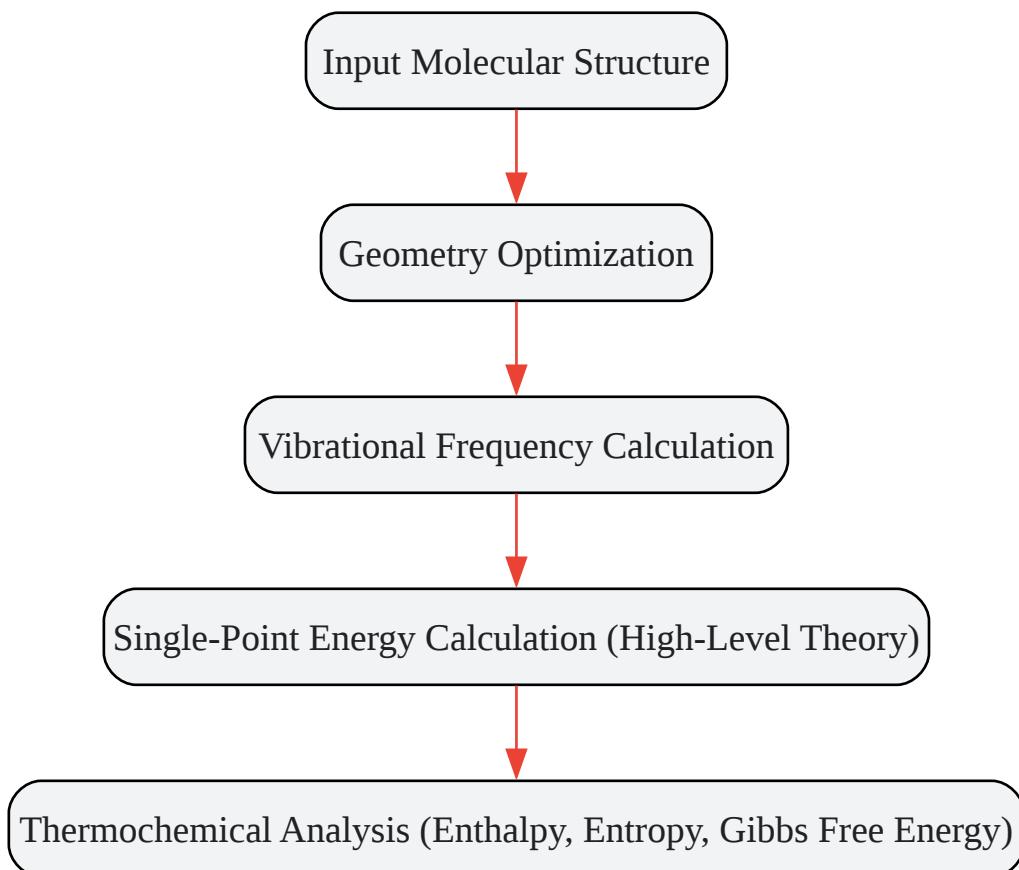
Computational Workflows

Computational thermochemistry has emerged as a powerful tool for predicting the properties of molecules, especially for reactive or hazardous species where experimental measurements can be challenging.

Ab Initio and Density Functional Theory (DFT) Calculations: These methods solve the electronic Schrödinger equation to determine the energy and electronic structure of a molecule. High-level ab initio methods like coupled-cluster theory and composite methods such as the Gaussian-n theories (e.g., G3, G4) can provide thermochemical data with "chemical accuracy"

(typically within 1-2 kcal/mol of experimental values). DFT methods, particularly with hybrid functionals like B3LYP and M06-2X, offer a good balance between accuracy and computational cost.

Diagram of a Computational Thermochemistry Workflow



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Caption: A typical workflow for calculating thermochemical properties using computational chemistry.

Applications and Significance of Thermochemical Data

The thermochemical data of **hexafluoroacetone** are not merely academic values; they have profound practical implications in various scientific and industrial domains.

- Reaction Engineering and Process Safety: Accurate enthalpy of formation and heat capacity data are essential for the design and safe operation of chemical reactors. For exothermic reactions involving HFA, this data is critical for ensuring adequate heat removal to prevent thermal runaways.
- Pharmaceutical and Materials Science: **Hexafluoroacetone** is a precursor in the synthesis of various high-value chemicals, including the solvent hexafluoroisopropanol (HFIP) and several polymers.[3][5] Understanding the thermodynamics of these synthetic routes allows for the optimization of reaction conditions to maximize yield and efficiency.
- Combustion and Environmental Science: The thermochemical properties of HFA are important for modeling its behavior in high-temperature environments, such as combustion processes, and for understanding its potential environmental fate.

Safety Considerations

Hexafluoroacetone is a toxic and highly reactive gas that requires careful handling.[1][11] It is an irritant to the skin, eyes, and mucous membranes and is toxic by inhalation, ingestion, and skin absorption.[1][2] HFA reacts vigorously with water to form an acidic hydrate.[1][3] When heated to high temperatures, it can decompose and emit toxic fluoride fumes.[1] Appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection, must be worn when working with this compound.[11] All work should be conducted in a well-ventilated fume hood.

Conclusion

The thermochemical data for **hexafluoroacetone** provide a fundamental basis for understanding its reactivity, stability, and behavior in chemical processes. This in-depth guide has synthesized key experimental and computational findings to offer a comprehensive resource for researchers, scientists, and drug development professionals. A thorough grasp of these properties is indispensable for leveraging the unique attributes of **hexafluoroacetone** in innovative applications while ensuring safe and efficient handling.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12695, **Hexafluoroacetone**.

- Pace, E. L., & Plaush, A. C. (1967). Thermodynamic Properties of **Hexafluoroacetone** from 12°K to Its Normal Boiling Point. An Estimate of the Barrier to Internal Rotation from the Entropy of the Gas. *The Journal of Chemical Physics*, 47(1), 38-43.
- New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: **Hexafluoroacetone**.
- Chemcasts. (n.d.). **hexafluoroacetone** Thermodynamic Properties vs Temperature.
- Chemcasts. (n.d.). **hexafluoroacetone** Thermodynamic Properties vs Pressure.
- International Programme on Chemical Safety. (n.d.). ICSC 1057 - **Hexafluoroacetone**.
- NIST. (n.d.). 2-Propanone, 1,1,1,3,3,3-hexafluoro-. In NIST Chemistry WebBook.
- Wikipedia. (n.d.). **Hexafluoroacetone**.
- AIP Publishing. (n.d.). Thermodynamic Properties of **Hexafluoroacetone** from 12°K to Its Normal Boiling Point. An Estimate of the Barrier to Internal Rotation from the Entropy of the Gas.
- Chemcasts. (n.d.). **hexafluoroacetone** (CAS 684-16-2) – Thermophysical Properties.
- cheemeurope.com. (n.d.). **Hexafluoroacetone**.
- Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (2000). Recent Advances in Computational Thermochemistry and Challenges for the Future. *The Journal of Physical Chemistry A*, 104(26), 5910-5918.
- Chemistry LibreTexts. (2024). 1.6: Computation of Thermodynamic Quantities.
- Wikipedia. (n.d.). Bond-dissociation energy.
- Ruscic, B. (2014). Active Thermochemical Tables: A New Paradigm in Thermochemistry. *International Journal of Quantum Chemistry*, 114(18), 1097-1101.
- Organic Syntheses. (n.d.). **hexafluoroacetone**.
- Wang, Y., et al. (2022). An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates.
- Kitazume, T. (2019). *Experimental Methods in Organic Fluorine Chemistry*. CRC Press.
- Haynes, W. M. (Ed.). (2014). *CRC handbook of chemistry and physics*. CRC press.
- Burgess, D. R., Jr., Zachariah, M. R., Tsang, W., & Westmoreland, P. R. (1996). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. *Progress in Energy and Combustion Science*, 21(6), 453-529.
- Feller, D., & Dixon, D. A. (2000). Computational Thermochemistry and Benchmarking of Reliable Methods.
- Zachariah, M. R., Westmoreland, P. R., Burgess, D. R., Tsang, W., & Melius, C. F. (1996). BAC-MP4 predictions of thermochemical data for C1 and C2 stable and radical hydrofluorocarbons and oxidized hydrofluorocarbons.
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. *American Journal of Organic Chemistry*, 4(1), 1-10.

- Simmie, J. M. (2014). Computational thermochemistry: extension of Benson group additivity approach to organoboron compounds and reliable predictions of their thermochemical properties. *Dalton Transactions*, 43(30), 11426-11442.
- Chemistry LibreTexts. (2025). Bond Energies.
- Martin, J. M. L. (n.d.). Publications.
- Luo, Y. R. (2007). Comprehensive handbook of chemical bond energies. CRC press.

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Sources

- 1. Hydrogen Bonding and Vaporization Thermodynamics in Hexafluoroisopropanol-Acetone and -Methanol Mixtures. A Joined Cluster Analysis and Molecular Dynamic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BSE49, a diverse, high-quality benchmark dataset of separation energies of chemical bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hexafluoroacetone | CF₃COCF₃ | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 11. scholarcommons.sc.edu [scholarcommons.sc.edu]
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